molecular formula C6H14N2 B12399946 1,4-Cyclohexane-d10

1,4-Cyclohexane-d10

Cat. No.: B12399946
M. Wt: 124.25 g/mol
InChI Key: VKIRRGRTJUUZHS-MBXGXEIXSA-N
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Description

1,4-Cyclohexane-d10 is a deuterium-labeled derivative of 1,4-Cyclohexane. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,4-Cyclohexane-d10 involves the deuteration of 1,4-Cyclohexane. This process typically includes the following steps:

    Deuterium Exchange Reaction: The hydrogen atoms in 1,4-Cyclohexane are replaced with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Reaction Conditions: The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexane-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Cyclohexane-d10 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Cyclohexane-d10 involves its use as a stable isotope tracer. Deuterium atoms in the compound replace hydrogen atoms, allowing researchers to track the compound’s behavior in chemical and biological systems. This substitution can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights into their mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantitation in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C6H14N2

Molecular Weight

124.25 g/mol

IUPAC Name

1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexane-1,4-diamine

InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2/i1D2,2D2,3D2,4D2,5D,6D

InChI Key

VKIRRGRTJUUZHS-MBXGXEIXSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])N)([2H])[2H])([2H])[2H])([2H])N)([2H])[2H])[2H]

Canonical SMILES

C1CC(CCC1N)N

Origin of Product

United States

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